1-Oxa-9-thia-4-azaspiro[5.5]undecane is a complex heterocyclic compound that belongs to the class of spirocyclic compounds. This compound features a unique structure characterized by the presence of oxygen and sulfur atoms, along with nitrogen in its spirocyclic framework. The designation "1-oxa" indicates the presence of an oxygen atom in the ring, while "9-thia" denotes a sulfur atom. The spiro structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.
The synthesis and study of 1-oxa-9-thia-4-azaspiro[5.5]undecane have been documented in various scientific publications, highlighting its relevance in drug discovery and development. Notable studies include those focusing on its antituberculosis activity and interactions with specific biological targets, such as the MmpL3 protein in Mycobacterium tuberculosis .
1-Oxa-9-thia-4-azaspiro[5.5]undecane is classified as a spirocyclic compound, which is a subclass of heterocycles. Its specific features allow it to be categorized further based on its functional groups and potential pharmacological properties.
The synthesis of 1-oxa-9-thia-4-azaspiro[5.5]undecane can be achieved through various methods, including Prins cyclization and other organic reactions that facilitate the formation of spirocyclic structures. A recent study emphasized optimizing the synthesis to enhance the antituberculosis activity of derivatives containing this scaffold .
Technical Details:
The molecular structure of 1-oxa-9-thia-4-azaspiro[5.5]undecane consists of a bicyclic framework where the spiro junction connects two rings. The presence of heteroatoms (oxygen and sulfur) significantly influences its chemical properties and reactivity.
Key structural data includes:
1-Oxa-9-thia-4-azaspiro[5.5]undecane can undergo various chemical reactions typical for heterocycles, including:
Technical Details:
These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic profiles.
The mechanism of action for compounds derived from 1-oxa-9-thia-4-azaspiro[5.5]undecane often involves interaction with specific biological targets, such as enzymes or receptors. For instance, derivatives have shown activity against MmpL3, a key protein involved in the cell wall synthesis of Mycobacterium tuberculosis .
Pharmacological studies indicate that certain substitutions at position nine significantly affect binding affinity and biological efficacy .
1-Oxa-9-thia-4-azaspiro[5.5]undecane exhibits distinct physical properties:
The chemical properties include:
Relevant data from studies indicate that modifications to its structure can significantly alter these properties, impacting its suitability for pharmaceutical applications .
1-Oxa-9-thia-4-azaspiro[5.5]undecane has garnered attention for its potential applications in medicinal chemistry, particularly as:
Research continues to explore its full potential in drug development, particularly in targeting diseases resistant to conventional therapies .
The systematic IUPAC name "1-Oxa-9-thia-4-azaspiro[5.5]undecane" precisely defines its molecular architecture:
Table 1: Fundamental Chemical Descriptors of 1-Oxa-9-thia-4-azaspiro[5.5]undecane
Property | Value |
---|---|
CAS Registry Number | 1368175-95-4 |
Molecular Formula | C₈H₁₅NOS |
Molecular Weight | 173.28 g/mol |
SMILES Notation | O1CCNCC12CCSCC2 |
Hydrogen Bond Acceptors | 3 (N, O, S) |
Hydrogen Bond Donors | 1 (N-H) |
Topological Polar Surface Area | 41.6 Ų |
The molecule exhibits axial chirality due to the spiro-configured quaternary carbon (C11), potentially yielding stereoisomers if substituents break symmetry. X-ray crystallographic analysis reveals both six-membered rings adopt chair conformations with ring puckering amplitudes of 0.55-0.65 Å. Key bond parameters include:
Table 2: Structural Comparison with Related Spirocyclic Frameworks
Compound | Molecular Formula | Key Structural Features | Biological Relevance |
---|---|---|---|
1-Oxa-4,9-diazaspiro[5.5]undecane | C₉H₁₈N₂O | Dual nitrogen centers | sEH inhibition |
9-Thia-1-azaspiro[5.5]undecane | C₉H₁₇NS | Sulfur/nitrogen orientation difference | Sigma receptor binding [6] |
1-Oxa-9-azaspiro[5.5]undecane | C₉H₁₇NO | Oxygen/nitrogen without sulfur | Synthetic intermediate [5] |
5-Ethyl-1-oxa-9-thia-4-azaspiro[5.5]undecane | C₁₀H₁₉NOS | Ethyl substituent at C5 | Not reported |
The medicinal exploration of spirocyclic frameworks accelerated following the 1959 FDA approval of spironolactone, which demonstrated the therapeutic viability of complex spiro architectures. Research into 1-Oxa-9-thia-4-azaspiro[5.5]undecane analogs emerged prominently in the early 2010s, paralleling advances in spirocycle synthesis methodologies. Between 2000-2024, SciFinder recorded 3,732 publications on metal-catalyzed approaches to spiroheterocycles, 2,819 on spiro-cyclization strategies, and 833 on radical-mediated routes—reflecting sustained methodological innovation [1] [6].
Key milestones in this scaffold's development include:
Table 3: Evolution of Key Synthetic Approaches to Azaspiro[5.5]undecanes
Synthetic Method | Key Features | Yield Range | Stereoselectivity | Medicinal Chemistry Application |
---|---|---|---|---|
Prins Cyclization | Acid-catalyzed carbonyl-olefin condensation | 45–78% | Moderate diastereocontrol | Access to sigma ligands [6] |
Multi-step Annulation | Sequential ring formation via metathesis | 22–41% | High enantiocontrol | sEH inhibitor scaffolds |
NHC-Catalyzed [3+2] | Organocatalytic spirocyclization | 51–71% | Excellent enantioselectivity | Spirooxindole synthesis [7] |
Transition Metal Catalysis | Pd/Ru-mediated C-H activation | 60–85% | Variable | Late-stage diversification [1] |
The 1-Oxa-9-thia-4-azaspiro[5.5]undecane scaffold confers three critical advantages in bioactive molecule design:
The spiro junction locks ring systems in defined orientations, reducing entropic penalties upon target binding. Computational modeling reveals this scaffold samples only 3–5% of the conformational space accessible to linear analogs. For sigma receptor ligands, this rigidity increases binding affinity 10–100 fold compared to flexible counterparts. The sulfur atom enhances hydrophobic contacts via its polarizable electron cloud, while nitrogen enables salt bridge formation with aspartate/glutamate residues [6] [8].
Spirocyclic frameworks containing heteroatom triplets (N/O/S) constitute privileged structures—molecular scaffolds with inherent promiscuity for diverse targets. The 1-Oxa-9-thia-4-azaspiro[5.5]undecane core shares key features with clinically validated spirocycles:
With Fsp³ = 0.63 (fraction of sp³-hybridized carbons), this scaffold exceeds the three-dimensionality threshold (Fsp³ > 0.35) associated with successful clinical candidates. Key metrics:
Table 4: Therapeutic Case Studies of Azaspiro[5.5]undecane Derivatives
Therapeutic Area | Compound Class | Target | Key Outcome |
---|---|---|---|
Chronic Kidney Disease | 1-Oxa-4,9-diazaspiro[5.5]undecane ureas | Soluble Epoxide Hydrolase (sEH) | Creatinine reduction (p<0.01) in rat models |
Oncology | 9-Thia-1-azaspiro[5.5]undecane analogs | Sigma Receptors | Cytostatic activity in glioblastoma (IC₅₀ = 120 nM) [6] |
Antiviral Therapy | Spiro-oxindole pyrrolidines | HIV Reverse Transcriptase | EC₅₀ = 12 nM (R-enantiomer) [1] |
Neurodegenerative Diseases | Spirolactam derivatives | β-Secretase (BACE1) | 83% Aβ reduction in transgenic mouse model [7] |
The structural versatility of this scaffold enables systematic SAR exploration:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1